molecular formula C19H17N3O3 B2396791 N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide CAS No. 1311893-89-6

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide

Cat. No.: B2396791
CAS No.: 1311893-89-6
M. Wt: 335.363
InChI Key: RIVTYMSMHUMUND-UHFFFAOYSA-N
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Description

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of cyano groups and methoxy substituents on its aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide typically involves the reaction of 2,4-dimethoxybenzyl cyanide with 3-cyanomethylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano groups can participate in hydrogen bonding or act as electron-withdrawing groups, influencing the compound’s reactivity and binding affinity. The methoxy groups can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(aminomethyl)benzamide
  • N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(nitromethyl)benzamide

Uniqueness

N-[cyano(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-(cyanomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-24-15-6-7-16(18(11-15)25-2)17(12-21)22-19(23)14-5-3-4-13(10-14)8-9-20/h3-7,10-11,17H,8H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVTYMSMHUMUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=CC=CC(=C2)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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